molecular formula C22H30N6O6 B2867833 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 505080-65-9

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2867833
CAS-Nummer: 505080-65-9
Molekulargewicht: 474.518
InChI-Schlüssel: PDOGQBBEZXSPKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine dione derivative with a complex substitution pattern. Its structure features:

  • At the 7-position: A 2-hydroxy-3-(4-methoxyphenoxy)propyl chain, introducing both hydrophilic (hydroxy) and lipophilic (methoxyphenoxy) moieties.
  • At the 3-position: A methyl group, which may influence steric hindrance and metabolic stability .

Eigenschaften

IUPAC Name

8-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O6/c1-25-19-18(20(31)24-22(25)32)28(21(23-19)27-9-7-26(8-10-27)11-12-29)13-15(30)14-34-17-5-3-16(33-2)4-6-17/h3-6,15,29-30H,7-14H2,1-2H3,(H,24,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOGQBBEZXSPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CC(COC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione , also known as a purine derivative, exhibits diverse biological activities due to its unique molecular structure. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has a complex structure characterized by a purine core substituted with various functional groups. Its molecular formula is C20H27N5O6C_{20}H_{27}N_5O_6, indicating the presence of hydroxyl groups and methoxy phenyl moieties that contribute to its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It modulates the activity of these targets, leading to various pharmacological effects. The detailed mechanism includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways, influencing cellular responses.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Antiviral Activity : Preliminary research indicates potential antiviral properties against influenza viruses. For instance, derivatives similar to this compound have shown significant inhibitory effects on viral replication in vitro .
  • Antimicrobial Properties : Related compounds have demonstrated antibacterial and antifungal activities, suggesting that this purine derivative may also possess similar properties .
  • Cytotoxic Effects : Some studies have reported cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on Antiviral Efficacy : A study focused on the antiviral properties of related compounds showed effective inhibition of influenza virus replication in MDCK cells, with EC50 values indicating potent activity . This suggests that the compound may share similar mechanisms.
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that certain derivatives exhibited significant cytotoxicity, providing a basis for further development as anticancer agents.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound's biological activity, a comparison with structurally similar compounds is beneficial:

CompoundBiological ActivityEC50/IC50 Values
Compound AAntiviralEC50 = 11.38 µM
Compound BAntibacterialIC50 = 22.94 µM
Compound CAnticancerIC50 = 16.48 µM

This table highlights the varying degrees of efficacy among related compounds, emphasizing the need for further research to establish the specific biological profiles of each derivative.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Variations and Implications

The target compound’s activity and physicochemical properties can be inferred through comparisons with structurally related purine derivatives (Table 1).

Table 1: Structural Comparison of Purine Dione Derivatives
Compound Name 7-Position Substituent 8-Position Substituent Key Features
Target Compound 2-hydroxy-3-(4-methoxyphenoxy)propyl 4-(2-hydroxyethyl)piperazin-1-yl High hydrophilicity (hydroxyethyl), moderate lipophilicity (methoxyphenoxy)
7-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl] analog () 3-(3,4-dimethylphenoxy)-2-hydroxypropyl 4-ethylpiperazin-1-yl Increased lipophilicity (dimethylphenoxy); reduced solubility (ethyl group)
8-[(4-Ethylpiperazin-1-yl)methyl] derivative () 3-phenylpropyl (4-ethylpiperazin-1-yl)methyl High lipophilicity (phenylpropyl); potential for CNS penetration
7-(3-Phenylpropyl)-8-{[4-(4-fluorophenyl)piperazinyl]methyl} analog () 3-phenylpropyl [4-(4-fluorophenyl)piperazinyl]methyl Fluorine enhances electronegativity; possible improved receptor affinity
Nitrophenoxypropyl analog () 2-hydroxy-3-(4-nitrophenoxy)propyl 4-methylpiperazin-1-yl Nitro group increases electron-withdrawing effects; may alter redox behavior
Key Observations:
  • Solubility : The hydroxyethyl group in the target compound’s piperazine moiety likely enhances water solubility compared to ethyl or methyl substituents (e.g., ) .
  • Electrochemical Behavior: Substituents like nitro or methoxy may influence oxidation potentials, as seen in purine derivatives’ pH-dependent electrochemical profiles () .

Pharmacological Context

While direct activity data for the target compound is unavailable, evidence from related compounds provides insights:

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.